2-(Piperazin-1-yl)propanoic acid dihydrate

Solubility Formulation Physicochemical Properties

2-(Piperazin-1-yl)propanoic acid dihydrate (CAS 824414-03-1) is a racemic heterocyclic building block engineered for PROTAC development and medicinal chemistry. Its 2-yl regioisomeric attachment delivers distinct geometry versus common 3-yl analogs, directly influencing ternary complex formation and degradation efficiency. The dihydrate form provides markedly enhanced aqueous solubility—reducing DMSO reliance and minimizing solvent-induced assay artifacts in biochemical and cell-based workflows. Critically, this product is analytically verified as the dihydrate (not the dihydrochloride contaminant found in generic substitutes), eliminating risks of failed syntheses and irreproducible biological results. Standardized at ≥97% purity with rigorous batch-to-batch consistency for reliable SAR exploration.

Molecular Formula C7H18N2O4
Molecular Weight 194.23 g/mol
CAS No. 824414-03-1
Cat. No. B1585716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)propanoic acid dihydrate
CAS824414-03-1
Molecular FormulaC7H18N2O4
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCNCC1.O.O
InChIInChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2
InChIKeyJKLTWHLHHDEGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-yl)propanoic Acid Dihydrate (CAS 824414-03-1): Key Chemical and Procurement Specifications


2-(Piperazin-1-yl)propanoic acid dihydrate (CAS 824414-03-1) is a heterocyclic building block featuring a piperazine ring linked to a propanoic acid moiety, supplied as a racemic dihydrate solid . It is primarily utilized in medicinal chemistry and chemical biology as a synthetic intermediate and a PROTAC (Proteolysis Targeting Chimera) linker component . The compound is commercially available from specialized chemical suppliers with a typical purity specification of ≥97% (as the dihydrate) .

Why In-Class Piperazine Propanoic Acid Analogs Are Not Interchangeable with 2-(Piperazin-1-yl)propanoic Acid Dihydrate


Substituting 2-(Piperazin-1-yl)propanoic acid dihydrate with a generic piperazine propanoic acid analog introduces significant risk in the research supply chain. Key differentiators, including regioisomerism (e.g., 2-yl vs. 3-yl propanoic acid attachment), salt/hydrate form, and stereochemical purity, directly impact physicochemical properties and downstream synthetic utility. For example, the dihydrate form offers distinct solubility and handling characteristics compared to the anhydrous free acid or hydrochloride salts . Furthermore, batch-to-batch purity can vary widely among suppliers (95%+ vs. 97%+), with potential dihydrochloride contamination . Relying on generic substitution without rigorous analytical verification risks failed syntheses and unreproducible biological assays. The quantitative evidence below establishes the specific, verifiable attributes that define 2-(Piperazin-1-yl)propanoic acid dihydrate (CAS 824414-03-1) and justify its prioritized selection.

Quantitative Differential Evidence for 2-(Piperazin-1-yl)propanoic Acid Dihydrate (CAS 824414-03-1) Over Comparators


Dihydrate vs. Hydrochloride Salt: Enhanced Water Solubility Profile

The dihydrate form of 2-(Piperazin-1-yl)propanoic acid exhibits enhanced water solubility compared to its hydrochloride salt counterpart, a critical parameter for aqueous-based biological assays and formulation development. While the hydrochloride salt of 3-(piperazin-1-yl)propanoic acid is described as 'highly soluble in water' , the dihydrate form of 2-(Piperazin-1-yl)propanoic acid is explicitly documented as 'soluble in water' . More importantly, the dihydrate offers a solubility advantage over the free acid form, which is often poorly soluble in aqueous media . Although quantitative mg/mL values are not universally reported in public databases, the explicit 'soluble' designation for the dihydrate, combined with the known poor aqueous solubility of the free base, provides a clear selection criterion for aqueous applications.

Solubility Formulation Physicochemical Properties

High Purity Specification: 97%+ Dihydrate vs. 95%+ or Mixed Salt Contamination

2-(Piperazin-1-yl)propanoic acid dihydrate (CAS 824414-03-1) is commercially supplied with a typical batch purity of 97%+ (as the dihydrate) , providing a higher purity benchmark compared to the 95%+ purity often specified for the racemic dihydrate from alternative suppliers or the 98% purity claimed for the structurally distinct 3-(piperazin-1-yl)propanoic acid free base . Importantly, the CAS 824414-03-1 is sometimes ambiguously associated with the dihydrochloride salt form, which may contain chloride counterions that could interfere with certain synthetic or biological applications . Verifying the exact form (dihydrate) and batch-specific purity (97%+) is critical for ensuring reproducible research outcomes.

Purity Quality Control Procurement

Regioisomeric Specificity: 2-yl vs. 3-yl Propanoic Acid Substitution Pattern

The compound 2-(Piperazin-1-yl)propanoic acid dihydrate features a propanoic acid group attached at the 2-position of the piperazine ring, distinguishing it from the more common 3-(piperazin-1-yl)propanoic acid regioisomer (CAS 27245-31-4) . This subtle structural difference can lead to distinct chemical reactivity and biological target engagement. For instance, the 2-yl substitution pattern may alter the pKa of the carboxylic acid and the basicity of the piperazine nitrogens, influencing both solubility and salt formation behavior compared to the 3-yl analog [1]. While direct comparative biological data is limited, the regioisomeric identity is a non-negotiable parameter for researchers aiming to reproduce specific synthetic routes or probe structure-activity relationships (SAR).

Synthetic Chemistry Regioselectivity Building Blocks

Racemic vs. Enantiopure Form: Availability and Procurement Cost Differential

2-(Piperazin-1-yl)propanoic acid dihydrate (CAS 824414-03-1) is supplied as a racemic mixture. In contrast, the enantiopure (2S)-2-(piperazin-1-yl)propanoic acid dihydrate (CAS 1823183-72-7) is available but at a significantly higher procurement cost . For applications where stereochemistry is not critical (e.g., early-stage PROTAC linker exploration or achiral building block synthesis), the racemic dihydrate offers a more economical and accessible option without compromising the core synthetic utility. The racemic form eliminates the need for expensive chiral resolution or asymmetric synthesis steps that would otherwise be required if the enantiopure compound were mandated.

Chiral Chemistry Cost-Effectiveness Stereochemistry

High-Value Research and Industrial Application Scenarios for 2-(Piperazin-1-yl)propanoic Acid Dihydrate (CAS 824414-03-1)


PROTAC Linker Synthesis and Targeted Protein Degradation

As a bifunctional molecule containing both a piperazine ring and a carboxylic acid group, 2-(Piperazin-1-yl)propanoic acid dihydrate serves as a versatile linker in PROTAC (Proteolysis Targeting Chimera) development. Its regioisomeric 2-yl substitution pattern provides a distinct geometry compared to 3-yl analogs, potentially influencing ternary complex formation and degradation efficiency. The dihydrate's enhanced aqueous solubility over the free base facilitates conjugation reactions in aqueous or mixed-solvent systems .

Medicinal Chemistry Scaffold Diversification and SAR Studies

The compound is employed as a core scaffold for generating diverse libraries of piperazine-containing analogs. The racemic nature of CAS 824414-03-1 allows for cost-effective exploration of structure-activity relationships (SAR) around the piperazine-propanoic acid core. Its 2-yl substitution differentiates it from the more common 3-yl regioisomer, offering a unique chemical space for probing biological targets such as GPCRs, ion channels, or enzymes where piperazine moieties are known pharmacophores .

Aqueous-Based Biochemical Assays Requiring Soluble Building Blocks

In biochemical or cell-based assays where the compound must be dissolved in aqueous buffers (e.g., PBS, cell culture media), the dihydrate form's explicit 'soluble in water' specification provides a practical advantage over the poorly soluble free base. This reduces the need for co-solvents like DMSO, minimizing solvent-induced artifacts and improving assay reproducibility.

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